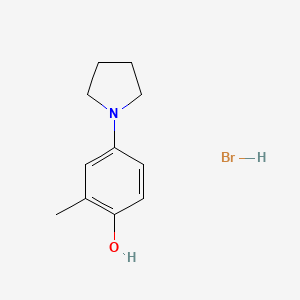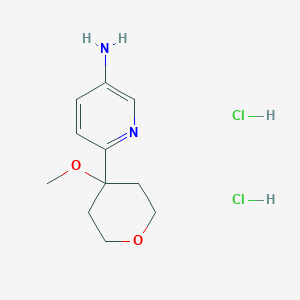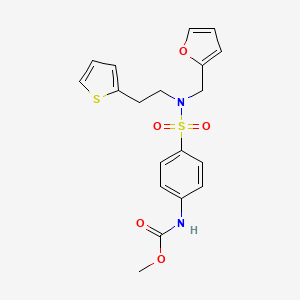
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine, also known as DMGSG, is a small molecule that has been studied extensively for its biochemical and physiological effects. DMGSG is an organosulfur compound that is composed of a phenyl ring, two methoxy groups, and a methylsulfonyl group. It is a relatively simple compound that has many potential applications in scientific research.
Aplicaciones Científicas De Investigación
Herbicide Transport and Environmental Impact : The usage of glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid] shows potential in reducing the environmental impact of agriculture due to their stronger sorption to soil and possibly lower toxicity compared to many residual herbicides. These compounds, including glyphosate, demonstrate how complex the transport of chemicals like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine can be in agricultural settings, especially considering the role of preferential flow in herbicide movement to groundwater (Malone et al., 2004).
Molecular Interactions in Osmoprotection : Research on glycine derivatives like sarcosine (N-methylglycine) and dimethylglycine, which are structurally similar to N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine, has highlighted their role in osmoprotection. For instance, glycine betaine, synthesized from glycine, acts as an effective osmoprotectant in various organisms under stress conditions (Waditee et al., 2003).
Hydrogen Bonding in Molecular Complexes : The study of hydrogen-bonded complexes involving glycine and its methyl derivatives has provided insights into the molecular interactions of compounds like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine. These interactions are crucial in understanding the behavior of such compounds in various chemical environments (Anioła et al., 2014).
Metal Ion Affinity and Buffering : The study of "Good's" buffers, including compounds like N,N-bis(2-hydroxyethyl)glycine, sheds light on the metal-ion affinity of such compounds. These findings are relevant to N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine as they indicate potential roles in metal ion chelation and buffering in biomedical research (Nakon & Krishnamoorthy, 1983).
Glycine N-Methyltransferase in Metabolic Pathways : Glycine N-methyltransferase, which methylates glycine to form sarcosine, is a key enzyme in various metabolic pathways. Its function and structure have been extensively studied, providing a context for understanding the metabolism of compounds like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine (Heady & Kerr, 1973).
Propiedades
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-8-4-5-9(10(6-8)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFVADPJRBYYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2600211.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)



![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)
![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)

